molecular formula C16H13ClFNO3 B2815885 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1359466-46-8

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2815885
CAS No.: 1359466-46-8
M. Wt: 321.73
InChI Key: RYOUYKVNVBEXMV-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its complex structure, which includes a benzoxazepine core substituted with chloro, fluoro, and methoxy groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:

  • Formation of the Benzoxazepine Core: : The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

  • Substitution Reactions: : The introduction of the chloro and fluoro substituents on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be carried out using reagents like thionyl chloride and fluorine gas, respectively.

  • Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions, typically using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-carboxylic acid.

    Reduction: Products may include 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-ol.

    Substitution: Products depend on the nucleophile used, such as 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential as a pharmacological agent. It exhibits properties that may be useful in the development of new drugs, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-4-fluorophenyl)-1,4-benzoxazepin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    4-(2-chloro-4-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its pharmacokinetics.

    4-(2-chloro-4-fluorophenyl)-9-hydroxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Contains a hydroxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the methoxy group in 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one distinguishes it from its analogs. This functional group can significantly impact the compound’s pharmacological properties, including its binding affinity to targets and its metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-21-14-4-2-3-10-8-19(15(20)9-22-16(10)14)13-6-5-11(18)7-12(13)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOUYKVNVBEXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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